molecular formula C7H8O B1280934 Methoxy-d3-benzene CAS No. 4019-63-0

Methoxy-d3-benzene

Cat. No. B1280934
CAS RN: 4019-63-0
M. Wt: 111.16 g/mol
InChI Key: RDOXTESZEPMUJZ-FIBGUPNXSA-N
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Description

Methoxy-d3-benzene, also known as Anisole-(methyl-d3), is a compound with the linear formula C6H5OCD3 . It is a derivative of Anisole or methoxybenzene, which is an organic compound with the formula CH3OC6H5 . Anisole is a colorless liquid with a smell reminiscent of anise seed .


Synthesis Analysis

Methoxybenzene, or Anisole, is mainly made synthetically and is a precursor to other synthetic compounds . In the Williamson ether synthesis, sodium phenoxide is coupled with a methyl halide to produce anisole . Methylation of sodium phenoxide, either using dimethyl sulphate or methyl chloride, is the first step in the production of anisole .


Molecular Structure Analysis

The molecular weight of Methoxy-d3-benzene is 111.16 . The molecular formula of Anisole, commonly known as methoxybenzene, is CH3OC6H5 .


Chemical Reactions Analysis

The first-step reaction mechanisms of d3-methoxy (OCD3) species on H-ZSM-5 zeolite with benzene and cyclohexane were directly observed by infrared (IR) spectroscopy . Only toluene was produced in the gas phase at the beginning, simultaneous with the consumption of methoxy species on the surface at 473 K .


Physical And Chemical Properties Analysis

Anisole, commonly known as methoxybenzene, does not have an odor, but it has the appearance of anise seed, and some of its derivatives are utilized in fragrances, both natural and artificial . In its chemical form, methoxybenzene is represented by the formula C6H5OCH3, and its relative density is 0.996 .

Scientific Research Applications

Synthesis of Bioactive Natural Products

Methoxy-d3-benzene is a valuable compound in the synthesis of bioactive natural products. Its structural properties allow for the creation of complex molecules with potential biological activities, such as anti-tumor and anti-inflammatory effects . The ability to introduce functional groups like esters, nitriles, and halogens can impart specific properties to these bioactive compounds.

Conducting Polymers

In the field of conducting polymers, Methoxy-d3-benzene serves as a building block due to its high potential for functionalization. The modification of the aromatic ring with various functional groups enables the development of polymers with desired electrical properties .

Plastics, Adhesives, and Coatings

The compound’s thermal stability and flame resistance make it an important additive in the production of plastics, adhesives, and coatings. It improves material properties, making them more durable and resistant to heat and fire .

Antioxidants and UV Absorbers

Methoxy-d3-benzene derivatives are used as antioxidants and ultraviolet absorbers. These compounds can protect materials from oxidative degradation and absorb harmful UV radiation, extending the life of products exposed to sunlight .

Flame Retardants

Due to its ability to enhance flame resistance, Methoxy-d3-benzene is incorporated into materials that require high fire safety standards. It is commonly used in industries where flame retardancy is a critical property .

Catalysis

The compound plays a role in catalytic processes, particularly in reactions involving methoxy species with benzene and cyclohexane over zeolites. This application is crucial in the production of toluene and other industrially significant chemicals .

Deuteration and Tritiation

Methoxy-d3-benzene is used in photoredox-catalyzed deuteration and tritiation, which are important for incorporating deuterium and tritium into drug molecules. These isotopically labeled compounds are essential for ligand-binding assays and absorption, distribution, metabolism, and excretion studies .

Supramolecular Chemistry

In supramolecular chemistry, Methoxy-d3-benzene derivatives are utilized for their hydrogen bonding ability and strong dipole moment. These properties are advantageous in the design of molecular assemblies and materials with specific functions .

Safety And Hazards

Methoxy-d3-benzene causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future directions of Methoxy-d3-benzene biosynthesis using inexpensive precursors are thoroughly discussed . Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the most popular flavors with wide applications in food, fragrance, and pharmaceutical industries .

properties

IUPAC Name

trideuteriomethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480546
Record name Methoxy-d3-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxy-d3-benzene

CAS RN

4019-63-0
Record name Methoxy-d3-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4019-63-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions an "intramolecular kinetic isotope effect" observed when studying Methoxy-d3-benzene. What does this mean and why is it significant?

A1: The observed intramolecular kinetic isotope effect of 3.4 during the O-demethylation of Methoxy-d3-benzene with rabbit liver microsomes [] signifies that breaking the carbon-hydrogen bond adjacent to the deuterium atoms is a rate-limiting step in the enzymatic reaction. This effect arises from the mass difference between deuterium and hydrogen, with the heavier deuterium leading to a slower reaction rate. This finding provides valuable insight into the mechanism of O-demethylation by cytochrome P450 enzymes, suggesting that C-H bond cleavage is a crucial step in the process.

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